molecular formula C5H11NO2S B1307419 3-(Methylsulfonyl)pyrrolidine CAS No. 433980-62-2

3-(Methylsulfonyl)pyrrolidine

Cat. No. B1307419
M. Wt: 149.21 g/mol
InChI Key: XCEGFNRUBBVHJT-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)pyrrolidine is a compound that is part of a broader class of biologically interesting compounds that include pyrrolidinones and pyrrolines. These compounds are known for their versatility in synthetic chemistry and their potential applications in pharmaceuticals. The synthesis and reactions of these compounds often involve the introduction of sulfonyl groups, which can significantly alter their chemical properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to 3-(Methylsulfonyl)pyrrolidine often involves novel methodologies that enable the formation of complex structures. For instance, the synthesis of 3-pyrrolin-2-ones is achieved by a rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazole with ketene silyl acetal, demonstrating a novel approach to these compounds . Similarly, the synthesis of 3-pyrrolines can be accomplished through nucleophilic [3 + 2] cycloaddition reactions involving sulfur-containing allenyl derivatives, which can lead to regioisomeric structures depending on the reactants used . Additionally, the synthesis of β-methylsulfonylated N-heterocycles from saturated cyclic amines has been developed, showcasing the versatility of sulfur dioxide insertion reactions .

Molecular Structure Analysis

The molecular structure of 3-(Methylsulfonyl)pyrrolidine and related compounds is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring. This functional group is a key feature that influences the reactivity and potential applications of these molecules. For example, the presence of a sulfonyl group can facilitate the rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones . The molecular structure of these compounds is crucial for their biological activity and their ability to interact with various biological targets.

Chemical Reactions Analysis

The chemical reactions involving 3-(Methylsulfonyl)pyrrolidine and related compounds are diverse and can lead to a wide range of products. For instance, the reaction of 1-sulfonyl-1,2,3-triazoles with terminal alkynes can yield substituted pyrroles, indicating the potential for creating a variety of structures starting from similar precursors . Moreover, the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves the inhibition of cyclooxygenase enzymes, which is significant for the development of anti-inflammatory drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Methylsulfonyl)pyrrolidine and its analogs are influenced by the presence of the sulfonyl group. This group can increase the polarity and potentially the solubility of the compound in various solvents, which is important for its application in drug synthesis. The synthesis and reactions of 3-pyrrolidinones, for example, highlight the high reactivity of the active methylene group adjacent to the carbonyl of the pyrrolidine ring, which is useful for various syntheses . Additionally, the green metric evaluation of the synthesis of related compounds, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, emphasizes the importance of environmentally friendly synthetic processes in the development of these compounds10.

Scientific Research Applications

Organocatalysis in Michael Addition Reactions

3-(Methylsulfonyl)pyrrolidine derivatives, such as those derived from L-proline, have been shown to be efficient organocatalysts in asymmetric Michael addition reactions. These reactions are crucial for synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).

Synthesis of Prazoles

In the synthesis of prazoles, a class of compounds used in treating gastric acid-related diseases, 3-(Methylsulfonyl)pyrrolidine derivatives play a critical role. They serve as intermediates in the synthesis of compounds like Dexlansoprazole, offering advantages in terms of green metrics and waste reduction (Gilbile et al., 2017).

Synthesis of Fused Heterocycles

3-(Methylsulfonyl)pyrrolidine derivatives are valuable synthons in creating fused heterocycles. They have shown efficacy in forming various compounds like aziridines and oximes, which are essential for synthesizing pyrrolo[2,3-c]isoxazoles and pyrrolo[2,3-c]isothiazole (El-Nabi, 2002).

Catalysis in Copper-Induced Reactions

3-(Methylsulfonyl)pyrrolidine based ligands, specifically N-ferrocenoyl-2-[(diphenylphosphino)methyl]-pyrrolidine, have been used in copper-catalyzed asymmetric additions. These catalysts achieve high yields and enantioselectivity in reactions involving diethylzinc and N-sulfonylimines (Wang et al., 2005).

Electropolymerization Processes

3-(Methylsulfonyl)pyrrolidine derivatives are instrumental in electropolymerization processes. Their presence can significantly affect the morphological structure, polymerization rate, and electrical properties of polymers like polypyrrole (Sekiguchi et al., 2002).

Synthesis of β-Methylsulfonylated N-Heterocycles

A novel synthesis route has been developed for β-methylsulfonylated N-heterocycles using 3-(Methylsulfonyl)pyrrolidine derivatives. This route involves FeCl3-catalyzed C-H dehydrogenation and methylsulfonylation, producing a range of compounds like tetrahydropyridines and pyrroles (He et al., 2020).

Synthesis of Trifluoromethylpyrrolidines

3-(Methylsulfonyl)pyrrolidine is integral in synthesizing new 4-(trifluoromethyl)pyrrolidines with various substituents. These compounds are made via 1,3-dipolar cycloaddition reactions, demonstrating the versatility of 3-(Methylsulfonyl)pyrrolidine derivatives in organic synthesis (Markitanov et al., 2016).

Safety And Hazards

Safety information for 3-(Methylsulfonyl)pyrrolidine suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The pyrrolidine ring is a common structural motif in many biologically active compounds, and there is ongoing research into the development of new pyrrolidine derivatives with different biological profiles . This suggests that there may be future opportunities for the development of new compounds based on the 3-(Methylsulfonyl)pyrrolidine structure .

properties

IUPAC Name

3-methylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEGFNRUBBVHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392320
Record name 3-(methylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)pyrrolidine

CAS RN

433980-62-2
Record name 3-(Methylsulfonyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433980-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(methylsulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulphonyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
이재욱, 손호정, 정연의 - Bulletin of the Korean Chemical …, 1995 - pdf.lookchemmall.com
… In order to gain support for the synthesis of vinyl sulfones from f-hydroxy sulfones, trans-4-hydroxy-3-methylsulfonylpyrrolidine 6a and trans-4-hydroxy-3-phenylsulfonylpyrrolidine 6b …
Number of citations: 3 pdf.lookchemmall.com
SB Boga, Y Deng, L Zhu, Y Nan… - ACS medicinal …, 2018 - ACS Publications
The emergence and evolution of new immunological cancer therapies has sparked a rapidly growing interest in discovering novel pathways to treat cancer. Toward this aim, a novel …
Number of citations: 36 pubs.acs.org
AL Moure, G Narula, F Sorrentino… - Journal of Medicinal …, 2020 - ACS Publications
Screening of a GSK-proprietary library against intracellular Mycobacterium tuberculosis identified 1, a thioalkylbenzoxazole hit. Biological profiling and mutant analysis revealed that this …
Number of citations: 11 pubs.acs.org
AL Smith, ND D'Angelo, YY Bo, SK Booker… - Journal of medicinal …, 2012 - ACS Publications
A highly selective series of inhibitors of the class I phosphatidylinositol 3-kinases (PI3Ks) has been designed and synthesized. Starting from the dual PI3K/mTOR inhibitor 5, a structure-…
Number of citations: 51 pubs.acs.org
S Nayak, M Fiaschi, D King… - International …, 2014 - downloads.hindawi.com
We have developed a screening protocol to identify compounds with characteristics of small molecule proteasome inhibitors using the real-time analysis of the Caenorhabditis elegans …
Number of citations: 4 downloads.hindawi.com
CR Wellaway, D Amans, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal (BET) family of bromodomain-containing proteins are important regulators of the epigenome through their ability to recognize N-acetyl lysine (KAc) …
Number of citations: 48 pubs.acs.org
K Jarrah - 2017 - search.proquest.com
Azobenzenes have been used for almost half a century to impart spatiotemporal control on biological systems by way of an external stimulus—light. A limitation of previously reported …
Number of citations: 3 search.proquest.com
SH Deng, SY Zhao, YY Huang… - The Journal of …, 2023 - ACS Publications
By using glyoxylic acid monohydrate as a promoter, a wide range of substances containing a C–SO 2 bond could be obtained from N-substituted maleimides or quinones and sodium …
Number of citations: 3 pubs.acs.org

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